3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol
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Overview
Description
3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol is a compound that features a phenol group attached to a triazole ring, which is further substituted with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as sodium nitrite, to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic methods and continuous flow reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the triazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of biological targets, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Aminoethyl)phenol
- 1-(3-Hydroxyphenyl)-1H-1,2,4-triazole
- 5-(1-Aminoethyl)-1H-1,2,4-triazole
Uniqueness
3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol is unique due to the combination of its phenol and triazole functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
3-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C10H12N4O/c1-6(11)9-12-10(14-13-9)7-3-2-4-8(15)5-7/h2-6,15H,11H2,1H3,(H,12,13,14) |
InChI Key |
KNMZJDKVONFTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1)C2=CC(=CC=C2)O)N |
Origin of Product |
United States |
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